Home > Products > Screening Compounds P60667 > ethyl octahydro-1H-indole-3a-carboxylate hydrochloride
ethyl octahydro-1H-indole-3a-carboxylate hydrochloride -

ethyl octahydro-1H-indole-3a-carboxylate hydrochloride

Catalog Number: EVT-15225182
CAS Number:
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is a chemical compound that belongs to the indole family, characterized by its bicyclic structure. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug trandolapril. The compound's hydrochloride form enhances its solubility and stability, making it suitable for various applications in drug formulation.

Source

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride can be synthesized from various precursors and is often derived through specific chemical reactions involving indole derivatives. The compound's synthesis is documented in several patents and scientific literature, highlighting its relevance in pharmaceutical chemistry and its role as a key intermediate in the production of bioactive molecules .

Classification

This compound can be classified under several categories:

  • Chemical Class: Indole derivatives
  • Functional Group: Carboxylate esters
  • Pharmaceutical Classification: Intermediate for antihypertensive medications
Synthesis Analysis

Methods

The synthesis of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Indole Derivative: Starting from an appropriate indole precursor, such as 1H-indole-3-carboxaldehyde, which undergoes various reactions to introduce the necessary functional groups.
  2. Cyclization: The formation of the octahydroindole structure is achieved through cyclization processes that may involve chiral auxiliaries to ensure stereoselectivity.
  3. Esterification: The introduction of the ethyl group occurs through esterification reactions with ethyl alcohol, often facilitated by acid catalysts.
  4. Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride form by treatment with hydrochloric acid, enhancing solubility and stability .

Technical Details

The synthesis may utilize techniques such as:

  • Hydrogenolysis: For cleavage of protective groups.
  • Acid Hydrolysis: To convert esters to carboxylic acids when necessary.
  • Crystallization: For purification of the final product.
Molecular Structure Analysis

Structure

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₁₁H₁₅ClN
  • Molecular Weight: Approximately 205.7 g/mol
  • Structural Features:
    • A bicyclic indole core
    • An ethyl ester functional group
    • A carboxylic acid moiety in its hydrochloride form

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .

Chemical Reactions Analysis

Reactions

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride participates in various chemical reactions, including:

  • Condensation Reactions: With aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution: Involving the carboxylate group for further functionalization.
  • Reduction Reactions: To convert double bonds or carbonyls into alcohols or other functional groups.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that optimize yield and selectivity .

Mechanism of Action

Process

The mechanism of action for ethyl octahydro-1H-indole-3a-carboxylate hydrochloride primarily relates to its role as a precursor in drug synthesis. In the context of trandolapril synthesis:

  1. The compound undergoes enzymatic transformations once administered, where it is converted into active metabolites.
  2. These metabolites inhibit angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.

Data

Studies indicate that such compounds exhibit significant pharmacological effects due to their structural similarity to naturally occurring biomolecules involved in cardiovascular regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt.

Chemical Properties

  • Melting Point: Approximately 140–145 °C.
  • Boiling Point: Not readily available but expected to be high due to the stable indole structure.

Relevant Data or Analyses

Characterization techniques such as X-ray crystallography can provide detailed information about the solid-state structure, while spectroscopic methods confirm purity and composition .

Applications

Scientific Uses

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is primarily used in:

  • Pharmaceutical Development: As an intermediate in synthesizing antihypertensive drugs like trandolapril.
  • Research Applications: In studies focused on indole derivatives' biological activities, including antimicrobial and anti-inflammatory properties.

This compound exemplifies the importance of indole derivatives in medicinal chemistry, showcasing their versatility and potential therapeutic benefits.

Introduction to Ethyl Octahydro-1H-Indole-3a-Carboxylate Hydrochloride in Pharmaceutical Research

Role as a Key Intermediate in ACE Inhibitor Synthesis

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride (CAS 2230807-83-5) serves as a structurally complex chiral intermediate essential for synthesizing advanced angiotensin-converting enzyme (ACE) inhibitors. Characterized by the molecular formula C₁₁H₂₀ClNO₂ and a molecular weight of 234 Da, this bicyclic compound features a fused cyclohexane-pyrrolidine system with defined stereochemistry at the 3a position, establishing the spatial configuration required for effective ACE binding domain interactions [9]. The ethyl ester moiety provides both solubility during synthetic processing and a reactive handle for downstream transformations, while the hydrochloride salt enhances crystallinity and purification characteristics – critical attributes for pharmaceutical manufacturing consistency.

The compound's primary synthetic utility resides in its conversion to trandolapril precursors via multi-step sequences involving hydrolysis, coupling, and cyclization reactions. As evidenced in patent literature, such constrained bicyclic systems confer superior metabolic stability to resultant ACE inhibitors compared to earlier linear analogs, reducing dosing frequency requirements in hypertension management [3] [5]. This stereochemical precision enables selective inhibition of the ACE C-domain (responsible for angiotensin II generation) over the N-domain, potentially minimizing side effect profiles while maintaining antihypertensive efficacy [7]. The compound's structural complexity necessitates asymmetric synthesis strategies, typically employing chiral pool starting materials or catalytic enantioselective methods to establish the requisite (3aR) absolute configuration present in clinically administered drugs [3].

Table 1: Key Chemical and Synthetic Attributes of Ethyl Octahydro-1H-Indole-3a-Carboxylate Hydrochloride

PropertySpecificationPharmaceutical Significance
Systematic NameEthyl (3aR)-octahydro-1H-indole-3a-carboxylate hydrochlorideDefines stereochemical requirements for biological activity
Molecular FormulaC₁₁H₂₀ClNO₂Impacts physicochemical properties and drug-likeness
Molecular Weight234 DaInfluences pharmacokinetic parameters of resultant drugs
Key ReactionsEster hydrolysis, amide coupling, hydrogenationEnables conversion to trandolapril and analogs
Structural RoleProvides fused bicyclic scaffoldConfers metabolic stability and target selectivity
Synthetic Purity≥97% (pharmaceutical grade)Ensures final drug substance quality and consistency

The synthetic pathway capitalizes on the molecule's conformational rigidity to enforce spatial orientation of pharmacophore elements – specifically positioning the carboxylate moiety for zinc coordination within the ACE active site. This geometric control translates to nanomolar inhibitory potency in final drug substances derived from this intermediate, representing a significant advancement over first-generation ACE inhibitor scaffolds [5] [7]. Industrial production employs quality control specifications including chiral HPLC (purity ≥97%) and residual solvent monitoring to ensure batch consistency, directly impacting the efficacy and safety profiles of resultant cardiovascular therapeutics [3] [9].

Historical Context in Cardiovascular Drug Development

The development of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride intermediates represents the culmination of three decades of progressive innovation in renin-angiotensin-aldosterone system (RAAS) pharmacology. Early ACE inhibitors (1970s-1980s) like captopril utilized simple L-proline derivatives, suffering from short half-lives and frequent dosing requirements. The discovery that bicyclic constrained analogs could enhance target residence time prompted intensive research into octahydroindole carboxylates during the 1990s cardiovascular therapeutic revolution [5] [7].

Patent AU2010273259B2 (priority date 2010) documents optimized manufacturing processes for this compound specifically for trandolapril production, reflecting industrial recognition of its strategic importance in next-generation ACE inhibitor synthesis [3]. This synthetic innovation coincided with emerging clinical understanding of ACE domain-specific functions – particularly the C-domain's primary role in angiotensin II generation – which these conformationally restricted inhibitors could selectively target [1] [7]. The compound's historical significance is further amplified by its role in enabling drugs effective for hypertension indications resistant to earlier therapies, particularly where chymase-mediated angiotensin II production bypasses conventional ACE inhibition [1].

Table 2: Historical Development Timeline of Octahydroindole-Based ACE Inhibitors

Time PeriodDevelopment MilestoneTherapeutic Impact
1970s-1980sFirst-generation ACE inhibitors (captopril, enalapril)Established RAAS blockade as antihypertensive strategy
Early 1990sCharacterization of cardiac chymase pathwayRevealed limitations of existing ACE inhibitors
Mid 1990sDevelopment of bicyclic indoline/indole scaffoldsImproved ACE inhibitor metabolic stability
2000-2010Process patents for advanced intermediates (e.g., ethyl octahydro-1H-indole-3a-carboxylate hydrochloride)Enabled scalable production of domain-selective inhibitors
Post-2010Clinical use of trandolapril in comorbid hypertension and heart failureAddressed complex cardiovascular pathologies

Manufacturing innovations surrounding this intermediate solved critical supply chain challenges for trandolapril production. Early routes suffered from low stereoselectivity in the hydrogenation steps forming the octahydroindole core, necessitating costly chromatographic separations. The contemporary process employs homogeneous chiral catalysts, achieving diastereomeric excess >98% and supporting metric-ton scale production to meet global demand for these life-saving medications [3]. This compound thus represents both a chemical entity and a manufacturing paradigm that enabled reliable access to improved cardiovascular therapeutics worldwide.

Industrial handling protocols for the intermediate, as reflected in safety data sheets, evolved substantially during the 2000s to address manufacturing-scale requirements. Specifications emphasize control of genotoxic impurities (alkyl chlorides, metal catalysts) and crystallinity parameters affecting downstream processing – reflecting quality-by-design principles integrated into modern pharmaceutical production [6] [9]. These technical advances underscore how ethyl octahydro-1H-indole-3a-carboxylate hydrochloride exemplifies the convergence of medicinal chemistry innovation and manufacturing science to address previously intractable therapeutic challenges in cardiovascular medicine.

Table 3: Clinically Used ACE Inhibitors Derived from Octahydroindole Intermediates

Drug SubstanceIndicationsKey Advantages over Earlier ACE Inhibitors
TrandolaprilHypertension, heart failure post-myocardial infarctionOnce-daily dosing, domain-selective inhibition
PerindoprilHypertension, stable coronary artery diseaseTissue ACE affinity, endothelial function improvement
MoexiprilHypertension, left ventricular hypertrophyDual elimination pathway, reduced renal burden

Properties

Product Name

ethyl octahydro-1H-indole-3a-carboxylate hydrochloride

IUPAC Name

ethyl 1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H

InChI Key

JPXJVBCLVVXKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC1NCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.